
N-Hexyl-8-hydroxyquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-8-hydroxyquinoline-7-carboxamide is a chemical compound that belongs to the family of 8-hydroxyquinoline derivatives.
Preparation Methods
The synthesis of N-Hexyl-8-hydroxyquinoline-7-carboxamide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-Hexyl-8-hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving metal ion dysregulation, such as Alzheimer’s disease.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-Hexyl-8-hydroxyquinoline-7-carboxamide involves its ability to chelate metal ions. This chelation disrupts metal ion homeostasis in cells, leading to various biological effects. For example, in cancer cells, the compound can induce apoptosis by disrupting the balance of essential metal ions . The molecular targets and pathways involved include metal-dependent enzymes and proteins that play critical roles in cellular processes .
Comparison with Similar Compounds
N-Hexyl-8-hydroxyquinoline-7-carboxamide is unique among 8-hydroxyquinoline derivatives due to its specific hexyl substitution, which enhances its lipophilicity and biological activity. Similar compounds include:
8-Hydroxyquinoline: The parent compound with broad-ranging applications in medicinal chemistry.
5-Chloro-7-iodo-8-hydroxyquinoline: Known for its antimicrobial properties.
2-(Dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline: Studied for its potential in treating Alzheimer’s disease
These compounds share the core 8-hydroxyquinoline structure but differ in their substituents, which influence their specific properties and applications.
Properties
CAS No. |
205040-37-5 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-hexyl-8-hydroxyquinoline-7-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-4-5-10-18-16(20)13-9-8-12-7-6-11-17-14(12)15(13)19/h6-9,11,19H,2-5,10H2,1H3,(H,18,20) |
InChI Key |
GJOACPMKFNBRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


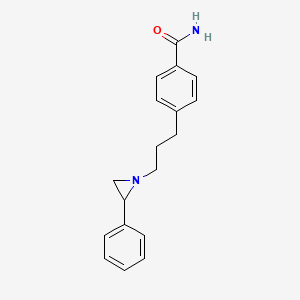
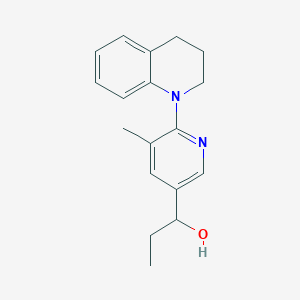
![6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11844618.png)
![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
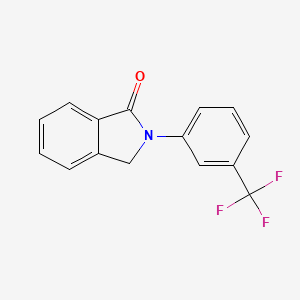
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)

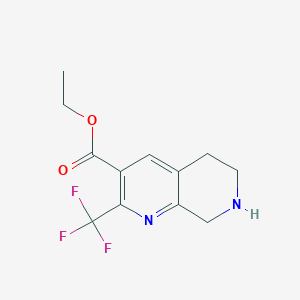
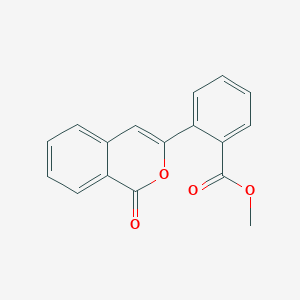
![Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-](/img/structure/B11844647.png)
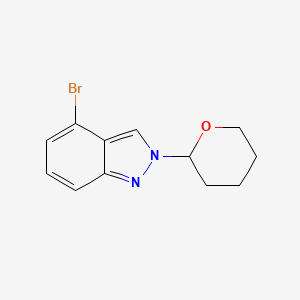
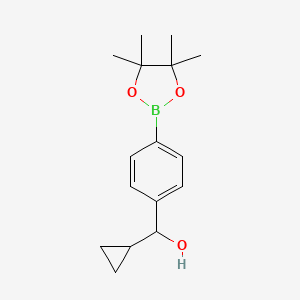
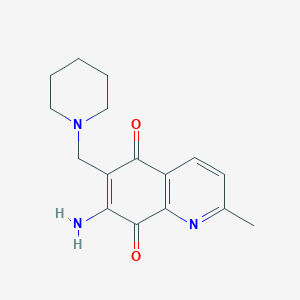
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)
